Stereochemical Purity: The (1S,2S) Isomer Enables Defined Spatial Orientation Unavailable from Racemic Mixtures
The target compound is the defined (1S,2S) stereoisomer, whereas many commercial offerings (e.g., CAS 1354422-81-3 from certain vendors) are explicitly labeled as racemic ('rac') or relative ('rel') mixtures of (1S,2S) and (1R,2R) enantiomers [1]. While the racemic mixture has a molecular weight of 187.24 g/mol and an XLogP3-AA of 0.9 [1], it contains equal amounts of two enantiomers with distinct three-dimensional shapes. For applications requiring stereochemical fidelity, the racemic mixture is not equivalent to the single (1S,2S) enantiomer.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single enantiomer: (1S,2S) |
| Comparator Or Baseline | Racemic mixture: 1:1 (1S,2S):(1R,2R) (CAS 1354422-81-3 when sold as 'rac' or 'rel') |
| Quantified Difference | Single stereoisomer vs. equimolar mixture of enantiomers |
| Conditions | Commercial sourcing and stereochemical labeling |
Why This Matters
The use of a single, defined enantiomer eliminates stereochemical variability, which is critical for reproducible biological assays and the development of stereospecific synthetic routes.
- [1] PubChem. Compound Summary for CID 55266581, rac-tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate. National Center for Biotechnology Information. Accessed 2026. View Source
